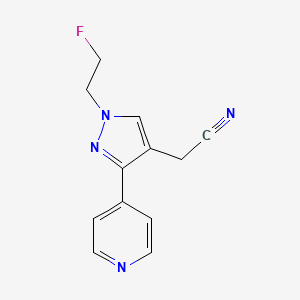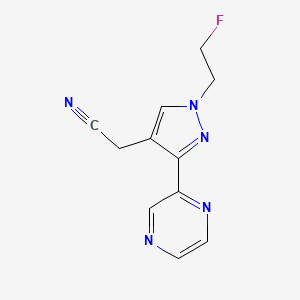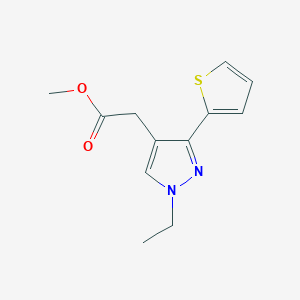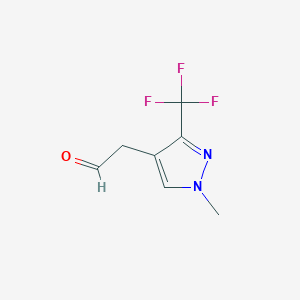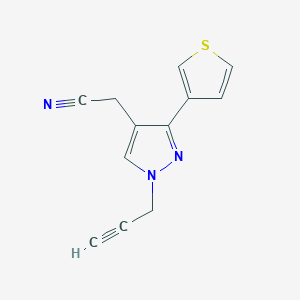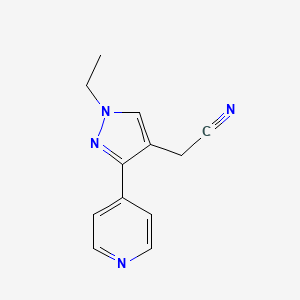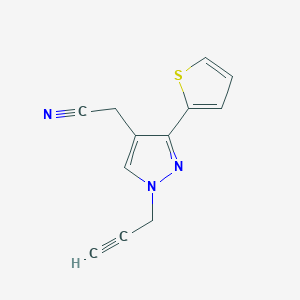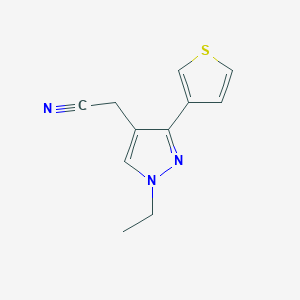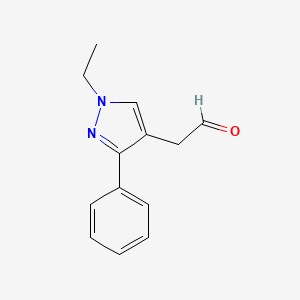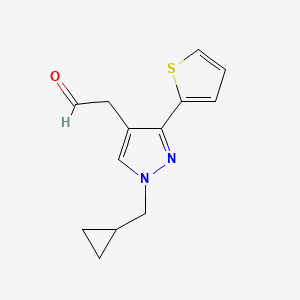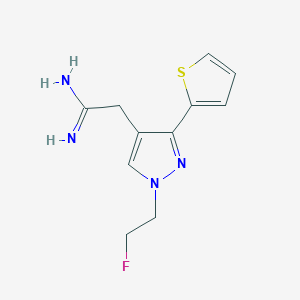
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Studies on pyrazole derivatives highlight their synthesis and characterization, demonstrating the diversity of chemical reactions and structural analysis techniques used to explore these compounds. For example, one study details the synthesis and crystal structure of N-substituted pyrazolines, providing insight into the molecular geometry and interactions of these compounds (Loh et al., 2013).
Antimicrobial and Antitumor Activities
- Pyrazole derivatives have been investigated for their antimicrobial and antitumor activities. Research includes the synthesis of novel chitosan Schiff bases based on heterocyclic moieties showing antimicrobial activity against various bacteria and fungi (Hamed et al., 2020). Another study synthesized benzofuran-2-yl pyrazole pyrimidine derivatives, evaluating their antitumor activity and molecular docking, indicating potential as cancer therapy agents (El-Zahar et al., 2011).
Applications in Sonodynamic Therapy
- The development of ferrocenyl-containing heterocyclic derivatives for sonodynamic therapy represents an innovative application of pyrazole compounds. These derivatives exhibit pronounced cytotoxicity against bacterial strains under ultrasonic irradiation, suggesting their potential for medical use in treating infections (Osipova et al., 2016).
Molecular Docking Studies
- Molecular docking studies of pyrazole derivatives provide insights into their biological activities and interactions with biomolecular targets. For instance, pyrazole fused pyran analogues have been synthesized and subjected to antimicrobial, antioxidant, and molecular docking studies, showcasing their versatility and potential pharmacological applications (Gurunanjappa et al., 2016).
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, such as imidazo[1,2-a]pyridines, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, which could potentially affect various biochemical pathways .
Result of Action
It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the synthesis of either c–h alkenylation products or indazole products .
Análisis Bioquímico
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a specific dosage is required to achieve the desired biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels . The compound’s metabolism may also involve conjugation reactions, resulting in the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters . Its distribution within tissues is influenced by factors such as lipophilicity and protein binding . The compound may accumulate in specific tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Its localization can also affect its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-8-10-5-11(12-6-13-3-4-14-12)15-16(10)7-9-1-2-9/h3-6,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGNEVXFMKGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


